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molecular formula C10H10N2O6 B8345738 N-(p-nitrobenzyloxycarbonyl)glycine CAS No. 4596-53-6

N-(p-nitrobenzyloxycarbonyl)glycine

Cat. No. B8345738
M. Wt: 254.20 g/mol
InChI Key: XPECMNXMBZGWLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05750735

Procedure details

One and one half grams of glycine is slurried in 235 ml of a 80/20 mixture of ethyl alcohol/water. To this is added 5.6 ml of triethylamine, solution occurs, followed by 6.36 g of product from Example 254. A precipitate forms and the reaction is stirred overnight at room temperature. The reaction mixture is concentrated in vacuo. The resulting oil is dissolved in water and ethyl alcohol, the pH is adjusted to 1.5 with concentrated hydrochloric acid and the volume is reduced. The reaction mixture is extracted with methylene chloride, the organic layer is washed with water and concentrated in vacuo. The residue is purified by chromatography (Silica gel: ethyl acetate) to give 2.83 g of the desired product.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
ethyl alcohol water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
80/20
Quantity
235 mL
Type
solvent
Reaction Step One
Name
product
Quantity
6.36 g
Type
reactant
Reaction Step Two
Quantity
5.6 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][C:3]([OH:5])=[O:4].C(O)C.O.[N+:10]([C:13]1[CH:18]=[CH:17][C:16]([CH2:19][O:20][C:21](=O)[O:22]C2C=CC([N+]([O-])=O)=CC=2)=[CH:15][CH:14]=1)([O-:12])=[O:11]>C(N(CC)CC)C>[N+:10]([C:13]1[CH:14]=[CH:15][C:16]([CH2:19][O:20][C:21]([NH:1][CH2:2][C:3]([OH:5])=[O:4])=[O:22])=[CH:17][CH:18]=1)([O-:12])=[O:11] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCC(=O)O
Name
ethyl alcohol water
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O.O
Name
80/20
Quantity
235 mL
Type
solvent
Smiles
Step Two
Name
product
Quantity
6.36 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)COC(OC1=CC=C(C=C1)[N+](=O)[O-])=O
Step Three
Name
Quantity
5.6 mL
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
A precipitate forms and the reaction is stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture is concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The resulting oil is dissolved in water
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture is extracted with methylene chloride
WASH
Type
WASH
Details
the organic layer is washed with water
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue is purified by chromatography (Silica gel: ethyl acetate)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)COC(=O)NCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 2.83 g
YIELD: CALCULATEDPERCENTYIELD 55.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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